Product packaging for Cystamine sulfate hydrate(Cat. No.:CAS No. 342385-53-9)

Cystamine sulfate hydrate

Cat. No.: B1591465
CAS No.: 342385-53-9
M. Wt: 268.4 g/mol
InChI Key: AARGHWGZRNMDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Cystamine (B1669676) Sulfate (B86663) Hydrate (B1144303) within the Broader Aminothiol (B82208) and Disulfide Chemical Landscape

Cystamine and its corresponding aminothiol, cysteamine (B1669678), are derivatives of the amino acid cysteine and play a role in cellular biochemistry. nih.gov In the landscape of aminothiols and disulfides, cystamine sulfate hydrate is significant due to its disulfide bond (-S-S-), which can be readily cleaved under reducing conditions to yield two molecules of cysteamine. nih.gov This reversible conversion is a key feature of its chemical reactivity and biological activity.

The broader chemical family of disulfides is characterized by this S-S linkage, which is a crucial structural motif in many biological molecules, including proteins where it forms disulfide bridges that stabilize tertiary and quaternary structures. Aminothiols, like cysteamine, are characterized by the presence of both an amino group (-NH2) and a thiol group (-SH). The thiol group is a potent nucleophile and is readily oxidized to form a disulfide bond, highlighting the close chemical relationship between these two classes of compounds.

Cystamine's place in this landscape is further defined by its relationship with other biologically relevant aminothiols and disulfides. For instance, glutathione (B108866), a tripeptide aminothiol, is a major intracellular antioxidant. The interplay between these molecules, often involving thiol-disulfide exchange reactions, is fundamental to maintaining cellular redox homeostasis.

Overview of Fundamental Research Trajectories and Scientific Significance of this compound

The scientific significance of this compound stems from its multifaceted roles as a research tool. Historically, cystamine has been investigated for its radioprotective properties, attributed to its ability to scavenge free radicals generated by ionizing radiation. researchgate.net This has led to research into its potential to protect normal tissues during radiation therapy. researchgate.netamerigoscientific.com

A significant area of research focuses on the use of cystamine in the study of neurodegenerative diseases. guidechem.com Its proposed mechanisms of action in these contexts are often linked to its antioxidant and neuroprotective effects. guidechem.com

Furthermore, cystamine and its derivatives are utilized in chemical synthesis and materials science. For example, it has been used as a starting reagent in the synthesis of other complex molecules. sigmaaldrich.com Its ability to modify surfaces, such as gold nanoparticles, through its functional groups has been explored in the development of biosensors. sigmaaldrich.com The disulfide bond also serves as a reversible linker in various biochemical applications, including the cross-linking of proteins and oligonucleotides for structural and mechanistic studies. ichb.pl

The study of cystamine itself, including its metabolism and interactions with biological macromolecules like DNA and proteins, continues to be an active area of investigation. wikipedia.org Understanding these fundamental interactions is crucial for elucidating its biological effects and for the rational design of new therapeutic agents and research tools.

Interactive Data Table: Physicochemical Properties of this compound

Interactive Data Table: Chemical Identifiers of this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H16N2O5S3 B1591465 Cystamine sulfate hydrate CAS No. 342385-53-9

Properties

IUPAC Name

2-(2-aminoethyldisulfanyl)ethanamine;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2S2.H2O4S.H2O/c5-1-3-7-8-4-2-6;1-5(2,3)4;/h1-6H2;(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARGHWGZRNMDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCN)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H16N2O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583781
Record name Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine)--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342385-53-9
Record name Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine)--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Cystamine Sulfate Hydrate

Established and Emerging Synthesis Routes for Cystamine (B1669676) Sulfate (B86663) Hydrate (B1144303) Production

The production of cystamine and its subsequent conversion to the sulfate hydrate salt can be achieved through various methods, ranging from conventional chemical oxidation to more optimized, modern approaches.

Conventional Synthetic Pathways from Precursor Aminothiols

The most fundamental and widely used method for synthesizing cystamine is the oxidation of its precursor aminothiol (B82208), cysteamine (B1669678). mdpi.comwikipedia.org This process involves the formation of a disulfide bond between two cysteamine molecules.

Historically, the synthesis begins with the decarboxylation of cystine upon heating to form cystamine. wikipedia.org A more common laboratory and industrial approach involves the chemical oxidation of cysteamine hydrochloride. google.com Various oxidizing agents, such as molecular oxygen, metal ions, and hydrogen peroxide, can facilitate this conversion. wikipedia.orgnih.gov For instance, cysteamine readily oxidizes to cystamine in the presence of oxygen. nih.gov The resulting cystamine can then be treated with sulfuric acid in the presence of water to yield cystamine sulfate hydrate. sigmaaldrich.com

Another established route starts from ethanolamine, which is first converted to 2-aminoethyl sulfate. This intermediate then reacts with carbon disulfide in an alkaline solution to form 2-mercaptothiazoline, which is subsequently hydrolyzed to produce cysteamine. google.com The cysteamine is then oxidized to cystamine.

The transsulfuration pathway, a biological process, also provides a conceptual basis for cysteamine and cystamine formation, where the sulfur from methionine is transferred to serine to synthesize cysteine, a precursor to cysteamine. caldic.comnih.gov

Optimization Strategies for this compound Synthesis (e.g., Solid-Phase, Room Temperature Conditions)

To address the complexities and costs associated with traditional liquid-phase synthesis, which often requires precise temperature control and specialized equipment, optimized methods have been developed. google.com

A notable advancement is the development of a solid-phase synthesis method for cystamine dihydrochloride (B599025) that can be conducted at room temperature. google.com This process involves mixing cysteamine hydrochloride with water, a composite gel, an adsorbent, and a catalyst. The mixture is allowed to react in a solid state, simplifying the procedure and reducing equipment costs. google.com While this patent describes the synthesis of the dihydrochloride salt, the principle of solid-phase synthesis at room temperature represents a significant optimization that could potentially be adapted for the sulfate salt.

Further refinements in synthesis are seen in peptide chemistry, where on-resin oxidation techniques are employed for forming disulfide bonds in cysteine-containing peptides. biotage.comsigmaaldrich.com These methods, such as using N-chlorosuccinimide (NCS) as an oxidizing agent, offer high yields and can be performed under controlled, automated conditions. biotage.com Such strategies, while developed for complex peptides, offer insights into efficient disulfide bond formation that could be applied to the synthesis of cystamine.

The table below summarizes and compares different synthetic approaches for cystamine, the precursor to this compound.

Synthetic Method Precursors Key Reagents/Conditions Advantages Disadvantages Reference(s)
Decarboxylation CystineHeatSimpleLow control, potential for side products wikipedia.org
Oxidation of Cysteamine Cysteamine HydrochlorideOxidizing agents (O₂, metal ions, H₂O₂)Widely applicable, various oxidants availableMay require purification from oxidant byproducts wikipedia.orggoogle.comnih.gov
From Ethanolamine Ethanolamine, Sulfuric Acid, Carbon DisulfideAlkaline solution, hydrolysisUtilizes readily available starting materialsMulti-step process google.com
Solid-Phase Synthesis Cysteamine HydrochlorideComposite gel, adsorbent, catalyst (aminobutyric acid)Room temperature, simple, low costPrimarily documented for dihydrochloride salt google.com
On-Resin Oxidation Cysteine residues on a solid supportN-chlorosuccinimide (NCS)High yield, controlled, automatedPrimarily for peptide synthesis biotage.comsigmaaldrich.com

Rational Design and Elaboration of Novel this compound Derivatives

The inherent reactivity of the disulfide bond and the primary amine groups in cystamine makes it a versatile scaffold for chemical modification and the development of novel derivatives.

Synthesis of Functionalized and Conjugated Cystamine Entities

Cystamine can be readily functionalized to create a diverse range of molecules with specific properties. For example, cystamine has been conjugated to polymers like chitosan (B1678972) and poly(ethylene glycol) (PEG) to create redox-responsive drug delivery systems. nih.gov In one study, a chitosan-cystamine-mPEG copolymer was synthesized by linking cystamine-appended chitosan with carboxylic acid-terminated mPEG. nih.gov Similarly, cysteamine has been covalently attached to polymers like sodium carboxymethylcellulose (CMC) and polycarbophil (B1168052) (PCP) using a carbodiimide-mediated reaction. nih.gov

Furthermore, cystamine can serve as a linker in the synthesis of more complex molecules. For instance, it is used in the synthesis of psammaplin A, a marine natural product, where it connects two tyrosine-derived moieties. mdpi.com The synthesis of functionalized thiazolo[3,2-a]pyridine derivatives has also been achieved through a five-component cascade reaction involving cysteamine hydrochloride, demonstrating its utility as a building block in multicomponent reactions. scispace.comrsc.org

Structural Modifications for Systematic Structure-Activity Relationship Investigations

Systematic structural modifications of cystamine and related cysteine derivatives are crucial for conducting structure-activity relationship (SAR) studies. These studies help in understanding how specific chemical features contribute to the biological or chemical activity of a molecule.

For example, SAR studies on S-trityl-L-cysteine (STLC) analogues, which share a cysteine-like core with cystamine, have been conducted to identify the minimal chemical structure necessary for inhibiting the human mitotic kinesin Eg5. acs.orgnih.govresearchgate.net These studies involve synthesizing a series of analogues with modifications at various positions and evaluating their inhibitory activity.

In the context of cysteine protease inhibitors, structural modifications at different positions (P1, P2, and P3) of dipeptidyl nitriles have been performed to investigate their interaction with the enzyme's active site. usp.br This approach allows for a detailed analysis of how different functional groups influence binding affinity and selectivity.

Modifications of the functional moieties of the cysteine molecule itself, such as the amino and sulfhydryl groups, have been shown to alter its pharmacodynamic activity. karger.com For instance, increasing the basicity of the amino group through esterification can enhance its potentiating activity, while substitution on the amino or sulfhydryl groups can adversely affect it. karger.com These findings highlight the importance of the amino and sulfhydryl groups for the activity of cysteine and, by extension, suggest that modifications to the corresponding amine and disulfide groups in cystamine would significantly impact its properties.

The table below presents examples of functionalized cystamine derivatives and the rationale behind their synthesis.

Derivative Class Synthetic Approach Purpose of Derivatization Key Findings/Applications Reference(s)
Polymer Conjugates Carbodiimide-mediated coupling; conjugation to polymers like chitosan, PEG, CMC, PCP.To create redox-responsive materials for drug delivery.The disulfide bond allows for cleavage in a reducing environment, triggering drug release. nih.govnih.gov
N,N'-bis(aminoalkanoyl)cystamine salts Acylation of the amine groups.To investigate radioprotective activity.Synthesis of a series of derivatives for in vivo testing. nih.gov
Thiazolo[3,2-a]pyridine derivatives Five-component cascade reaction involving cysteamine hydrochloride.To generate a library of N-fused heterocyclic compounds with potential biological activity.An efficient method for synthesizing complex, functionalized molecules. scispace.comrsc.org
S-trityl-L-cysteine (STLC) analogues Thioetherification of cysteine or cysteamine with tertiary alcohols.To perform structure-activity relationship studies for Eg5 inhibition.Identified the minimal skeleton for inhibition and pathways to more potent analogues. acs.orgnih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of Cystamine Sulfate Hydrate

Redox Biology and Free Radical Scavenging Properties of Cystamine (B1669676) Sulfate (B86663) Hydrate (B1144303)

The redox-active nature of the cystamine/cysteamine (B1669678) couple is central to its mechanism of action. This includes its conversion dynamics and its ability to directly neutralize reactive oxygen species (ROS).

In the body, cystamine, the disulfide form, undergoes reduction to the active aminothiol (B82208) compound, cysteamine. nih.govtouro.edutouro.edu This conversion is rapid within the reducing environment of cells. mdpi.comnih.gov The process is a critical step, as cysteamine is considered the primary active metabolite responsible for many of the biological effects observed after cystamine administration. mdpi.comnih.gov

The dynamics of this conversion are influenced by the local redox environment. nih.govtouro.eduresearchgate.net For instance, while cystamine is readily reduced to cysteamine inside cells, the oxidizing environment of the gut lumen can facilitate the reverse reaction, oxidizing cysteamine back to cystamine. nih.govtouro.edu Before cellular uptake, cysteamine can also participate in thiol-disulfide exchange reactions with extracellular cystine, forming a cysteamine-cysteine mixed disulfide. nih.govtouro.edu This mixed disulfide is then transported into cells and subsequently reduced to yield both cysteamine and cysteine. nih.govtouro.edu This process not only delivers cysteamine into the cell but also increases the intracellular pool of cysteine, a key precursor for the major endogenous antioxidant, glutathione (B108866). frontiersin.orgnih.govhuntingtonstudygroup.org

Both cystamine and its reduced form, cysteamine, are potent free-radical scavengers. mdpi.commdpi.com Their antioxidant capacity has been quantified in various model systems, where they effectively compete with other molecules for damaging free radicals produced during events like water radiolysis. mdpi.commdpi.com

Studies using the Fricke chemical dosimeter, a system that measures the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) ions by ionizing radiation, have provided quantitative insights. The efficiency of a scavenger is determined by its ability to reduce the radiolytic ferric ion yield, G(Fe³⁺). In these systems, cystamine and cysteamine effectively scavenge primary radiolytic products like hydroxyl radicals (•OH) and hydrogen atoms (H•). mdpi.commdpi.com

For example, the rate constants for the reaction of both cystamine and cysteamine with •OH radicals are reported to be 1.7 × 10¹⁰ M⁻¹ s⁻¹, which is significantly higher than the reaction rate with Fe²⁺ (3.8 × 10⁸ M⁻¹ s⁻¹), indicating a strong preference for radical scavenging. mdpi.com However, their relative effectiveness can vary with concentration. At low concentrations (up to ~1 mM) under low-LET (Linear Energy Transfer) radiation, cystamine is a significantly more effective radioprotector than cysteamine. mdpi.comnih.gov Conversely, at higher concentrations (e.g., 0.1 M), while both show substantial protective properties, cystamine remains superior. mdpi.com

Table 1: Comparative Radical Scavenging Effects in a Fricke Dosimeter Model
CompoundConcentrationConditionObserved Effect (Reduction in G(Fe³⁺))Reference
Cystamine1 mMLow-LET Proton IrradiationReduces G(Fe³⁺) by ~7.1 G-units mdpi.com
Cysteamine1 mMLow-LET Proton IrradiationReduces G(Fe³⁺) by ~1.6 G-units mdpi.com
Cystamine0.1 MLow-LET Proton IrradiationReduces G(Fe³⁺) to 4.8 molecules/100 eV mdpi.com
Cysteamine0.1 MLow-LET Proton IrradiationReduces G(Fe³⁺) to 7.9 molecules/100 eV mdpi.com

Computational and theoretical models are crucial for understanding the nuanced redox interactions of cystamine and cysteamine at a molecular level. nih.govwustl.eduresearchgate.net These methods allow for the prediction of features associated with the reactivity of cysteine residues in proteins, which are primary targets for thiol-disulfide exchange reactions. nih.govacs.org

Modeling studies, including Monte Carlo simulations, have been employed to simulate the radiation-induced chemistry in systems containing these compounds. mdpi.commdpi.com These simulations confirm that the protective effect of cystamine and cysteamine stems from their ability to scavenge free radicals, thereby preventing them from reacting with other biological targets. mdpi.com For instance, simulations of Fricke-cystamine solutions under high-dose-rate proton irradiation confirmed cystamine's radical-capturing ability and showed it provides even better protection under pulsed dose rates compared to continuous, low-dose-rate irradiation. mdpi.com

Furthermore, computational simulations have supported experimental findings on the role of reactive oxygen species (ROS) in the oxidative dimerization of thiols like cysteine, a process catalyzed by metallic nanoparticles. nih.gov Such models provide valuable mechanistic data on the complex redox events that occur in biological systems. nih.gov

Quantitative Assessment of Radical-Scavenging Capabilities in Model Systems

Enzymatic Interactions and Biochemical Pathway Modulation by Cystamine Sulfate Hydrate

The biological effects of cystamine and cysteamine extend to direct interactions with enzymes and the modulation of key biochemical pathways, largely through their thiol-disulfide exchange activity.

Cysteamine, with its reactive thiol group, readily participates in thiol-disulfide exchange reactions. nih.govnih.gov This process can lead to the S-cysteinylation of proteins, a post-translational modification where cysteamine forms a mixed disulfide with a cysteine residue on a protein. frontiersin.orgoup.com This modification can alter the protein's structure and function. aacrjournals.org

This reactivity is fundamental to its therapeutic use in cystinosis, where cysteamine enters the lysosome and reacts with the accumulated cystine. tandfonline.comunicatt.it This reaction forms cysteine and a cysteine-cysteamine mixed disulfide, both of which can then exit the lysosome via specific transporters, effectively clearing the cystine buildup. unicatt.it

The formation of mixed disulfides with protein thiols is a key mechanism of regulation. For example, studies have shown that cystamine can inactivate protein kinase Cε (PKCε) through the S-cysteaminylation of a specific cysteine residue (Cys452) in its active site. aacrjournals.org This covalent modification serves as an inactivating switch for the enzyme. aacrjournals.org Similarly, cystamine has been shown to regulate other PKC isozymes, stimulating PKCδ while inactivating PKCγ, demonstrating the specificity of these interactions. oup.com

Cystamine and cysteamine have been shown to modulate the activity of several enzymes through distinct mechanisms.

Transglutaminase (TGase): Both cystamine and cysteamine inhibit transglutaminases, but through different mechanisms. nih.govtouro.eduresearchgate.net Cystamine acts as an inactivator, potentially by promoting the formation of an allosteric disulfide bond between two cysteine residues on the enzyme or by forming a mixed disulfide with an active site cysteine. nih.govtouro.eduresearchgate.net In contrast, its reduced form, cysteamine, acts as a competitive inhibitor for the transamidation reactions catalyzed by TGase. nih.govtouro.edutouro.edu Given that cystamine is reduced to cysteamine in vivo, the predominant inhibitory mechanism inside cells is likely competitive inhibition by cysteamine. nih.govtouro.edu

Cysteine Dioxygenase (CDO): Cysteine dioxygenase is a non-heme iron enzyme that catalyzes the oxidation of cysteine. researchgate.net Cysteamine dioxygenase (ADO), a related enzyme, catalyzes the oxidation of cysteamine to hypotaurine (B1206854). researchgate.netnsf.govnih.gov While distinct, the metabolism of these thiols is linked. nih.govresearchgate.net Cysteamine treatment can increase intracellular cysteine levels, which would, in turn, provide more substrate for CDO. frontiersin.org Spectroscopic studies on ADO show that cysteamine coordinates directly to the iron center via its free thiol group, a critical step in its enzymatic conversion. nsf.govnih.gov

Sulfatases: Sulfatases are a family of enzymes that require a unique post-translational modification of a conserved cysteine residue into Cα-formylglycine (FGly) to become catalytically active. nih.govoup.comnih.gov This conversion is catalyzed by the formylglycine-generating enzyme (FGE). nih.govqmul.ac.uk In vitro studies of FGE have shown that while several thiols can act as reductants in the reaction, cysteamine is one of the most efficiently used. qmul.ac.uk This suggests a potential role for cysteamine in the activation pathway of sulfatases.

Cystine Lyase: Information regarding the direct modulation of cystine lyase by cystamine or cysteamine is less prominent in the reviewed literature. However, by participating in thiol-disulfide exchange with cystine, cysteamine effectively performs a function analogous to cystine cleavage, reducing it to cysteine and a mixed disulfide, thereby influencing the broader pathways of cysteine metabolism. nih.govtouro.edu

Table 2: Summary of Enzymatic Interactions
EnzymeModulatorMechanism of ActionReference
Transglutaminase (TGase)CystamineInactivation via oxidative modification (disulfide formation) nih.gov, touro.edu
CysteamineCompetitive inhibition of transamidation nih.gov, touro.edu, touro.edu
Cysteamine Dioxygenase (ADO)CysteamineActs as the primary substrate, binding to the active site iron nsf.gov, nih.gov
Formylglycine-Generating Enzyme (for Sulfatase activation)CysteamineActs as an efficient thiol co-substrate in vitro qmul.ac.uk
Protein Kinase Cε (PKCε)CystamineInactivation via S-cysteaminylation of Cys452 aacrjournals.org

Participation in Intracellular Sulfur Amino Acid Metabolic Pathways

Cystamine, an organic disulfide, becomes an active participant in cellular metabolism primarily after its reduction to its monomeric form, cysteamine. wikipedia.org Within the reducing environment of the cell, cystamine is converted to cysteamine through thiol-disulfide exchange reactions, a process that involves intracellular glutathione. wikipedia.orgresearchgate.net Once formed, cysteamine integrates into the metabolic pathways of sulfur-containing amino acids.

A key aspect of its metabolic participation is the ability to increase intracellular levels of cysteine. frontiersin.org Cysteamine engages in a disulfide exchange with cystine (the oxidized dimer of cysteine), generating cysteine and a mixed disulfide of cysteine and cysteamine. researchgate.netoup.com This newly formed cysteine becomes available for various cellular processes, most notably the synthesis of glutathione (GSH), a critical endogenous antioxidant. researchgate.netresearchgate.net The provision of cysteine, the rate-limiting substrate for GSH synthesis, can enhance the cell's antioxidant capacity. oup.comresearchgate.netnih.gov This mechanism is crucial, as GSH plays a major role in maintaining the cellular redox state and protecting against oxidative stress. bioone.org

The metabolic fate of cysteamine itself involves further conversion. Cysteamine dioxygenase oxidizes cysteamine to hypotaurine, which is then further oxidized by hypotaurine dehydrogenase to form taurine. wikipedia.orgresearchgate.net This pathway represents a link between cystamine administration and the cellular pool of taurine, an amino acid with numerous physiological roles. researchgate.net

Table 1: Overview of Cystamine's Role in Sulfur Amino Acid Metabolism

Metabolic Process Key Intermediates Consequence References
Reduction Cystamine → Cysteamine Bioactivation of the compound. wikipedia.orgtouro.edu
Thiol-Disulfide Exchange Cysteamine + Cystine → Cysteine + Cysteine-cysteamine mixed disulfide Increases intracellular availability of cysteine. researchgate.netfrontiersin.orgoup.com
Glutathione (GSH) Synthesis Cysteine → Glutathione Replenishes and increases levels of the primary antioxidant GSH. researchgate.netresearchgate.netnih.govnih.gov
Taurine Synthesis Cysteamine → Hypotaurine → Taurine Contributes to the endogenous pool of taurine. wikipedia.orgresearchgate.net

Cellular Responses and Signaling Pathway Perturbations Induced by this compound

Induction of Cellular Stress Response Elements (e.g., Heat Shock Proteins, Heme Oxygenase-1)

Cystamine and its active form, cysteamine, have been shown to induce cellular stress responses, leading to the upregulation of protective proteins. frontiersin.org Treatment of cells with cysteamine can trigger the enhanced synthesis of heat shock proteins (HSPs). aacrjournals.org Specifically, studies in cultured astroglia have demonstrated that cysteamine treatment leads to an increase in HSP 27 and HSP 90 at both the protein and mRNA levels. nih.gov The induction of HSPs, which function as molecular chaperones, is a fundamental pro-survival pathway that helps maintain protein homeostasis under conditions of stress. researchgate.netnih.gov

In addition to HSPs, cystamine/cysteamine induces the expression of heme oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system. nih.govmcmaster.ca HO-1 is a redox-sensitive inducible enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, exerting significant antioxidant and cytoprotective effects. nih.gov The induction of HO-1 has been observed in various cell types, including astroglia and renal tubular epithelial cells, following exposure to cysteamine. nih.govmcmaster.canih.gov This upregulation is considered a key component of the compound's protective cellular effects. nih.gov The induction of HO-1 is often mediated by the transcription factor Nrf2, which binds to antioxidant response elements (AREs) in the promoter regions of target genes. plos.org

Table 2: Induction of Cellular Stress Response Elements by Cystamine/Cysteamine

Stress Response Element Observed Effect Cell Type/Model References
Heat Shock Proteins (HSPs) Enhanced synthesis. Chinese Hamster Ovary Cells aacrjournals.org
HSP 27 Increased protein and mRNA levels. Cultured Rat Astroglia nih.gov
HSP 90 Increased protein and mRNA levels. Cultured Rat Astroglia nih.gov
Heme Oxygenase-1 (HO-1) Upregulation/Increased expression. Cultured Rat Astroglia, Renal Tubular Epithelial Cells nih.govmcmaster.canih.gov

Impact on Autophagic Processes and Lysosomal Function

Cystamine profoundly impacts lysosomal function, a mechanism that is central to its therapeutic use in the lysosomal storage disorder cystinosis. researchgate.net In cystinosis, a defect in the lysosomal transporter cystinosin leads to the accumulation of cystine within lysosomes. researchgate.netnih.gov Cystamine, after being reduced to cysteamine, can enter the lysosome. researchgate.net Inside the lysosome, cysteamine reacts with the accumulated cystine, breaking its disulfide bond to form cysteine and a cysteine-cysteamine mixed disulfide. nih.govresearchgate.net This mixed disulfide can then exit the lysosome via the lysine/arginine transport system, effectively depleting the organelle of the accumulated cystine. nih.gov

Beyond this specific function, cystamine and its metabolites influence broader lysosomal processes and autophagy. Research indicates that cystinosin, the protein deficient in cystinosis, is involved in regulating the mTORC1 signaling pathway, a master regulator of cellular metabolism and autophagy. nih.govuq.edu.au Cystinosin deficiency is associated with perturbed mTORC1 signaling, which can be a factor in the pathogenesis of the disease. nih.govresearchgate.net While cysteamine treatment is effective at depleting cystine, it may not correct all downstream effects, such as abnormalities in apoptosis and basal autophagy. uq.edu.au Studies have shown that combining cysteamine with an mTOR inhibitor can correct these phenotypic abnormalities, suggesting a complex interplay between cystine levels, lysosomal function, and autophagy regulation. uq.edu.au In some cellular contexts, cysteamine has been observed to inhibit the activity of certain lysosomal enzymes. bioscientifica.com

Table 3: Effects of Cystamine/Cysteamine on Lysosomal Function and Autophagy

Cellular Process Mechanism/Effect Context/Model References
Lysosomal Cystine Depletion Cysteamine enters lysosomes and reacts with cystine, forming a mixed disulfide that can be exported. Cystinosis nih.govresearchgate.netnih.gov
Autophagy Regulation Interacts with the mTORC1 signaling pathway, which is a key regulator of autophagy. Cystinosis Models nih.govuq.edu.auresearchgate.net
Lysosomal Enzyme Activity Can inhibit the activity of certain lysosomal enzymes, such as acid prolactin protease. Rat Pituitary Cells bioscientifica.com

Modulation of Microtubule Dynamics and Assembly

Cystamine has been shown to directly interact with and modulate the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell structure, division, and intracellular transport. wikipedia.orgnih.gov Research on bovine brain tubulin has demonstrated that cystamine can interfere with the proper formation of microtubules. wikipedia.org

At low millimolar concentrations, cystamine acts as an inhibitor of microtubule assembly. nih.gov This inhibitory effect is linked to its interaction with sulfhydryl groups on tubulin, the protein subunit of microtubules. nih.gov At higher concentrations, cystamine induces an abnormal form of tubulin polymerization, leading to the formation of non-functional tubulin aggregates. wikipedia.org The interaction is specific, with evidence suggesting that cystamine reacts with different sets of sulfhydryl groups on the tubulin molecule at different temperatures. nih.gov The reaction of cystamine with specific sulfhydryls that become available at 37°C is required for the induction of abnormal polymerization. nih.gov It has been proposed that up to five cystamine molecules can bind covalently to a tubulin dimer, mediating this aggregation. wikipedia.org This interaction suggests that cystamine may act as a sulfhydryl-directed regulator of microtubule dynamics. nih.gov

Table 4: Modulation of Microtubule Dynamics by Cystamine

Effect Concentration Mechanism References
Inhibition of Microtubule Assembly Low concentrations Acts as an anti-microtubule agent. wikipedia.org
Abnormal Tubulin Polymerization High concentrations Induces aggregation of tubulin. wikipedia.orgnih.gov
Covalent Binding Not specified Binds to sulfhydryl groups on tubulin. wikipedia.orgnih.gov

Interactions with Nucleic Acids and Nucleoprotein Components

Cystamine interacts directly with nucleic acids and nucleoproteins, a property that may contribute to some of its biological effects. wikipedia.orgtandfonline.com Studies have shown that cystamine can reversibly bind to purified DNA and RNA in vitro. wikipedia.orgtandfonline.com This interaction is analogous to the binding of other diamines like cadaverine (B124047) and spermidine (B129725) to DNA. wikipedia.orgtandfonline.com The binding of cystamine, which behaves as a di-cation, to the negatively charged phosphate (B84403) backbone of nucleic acids results in a significant stabilization of the double helix structure. tandfonline.com This is evidenced by an enhanced thermal stability and elevated transition mid-points (Tm) of the DNA. tandfonline.comtandfonline.com

Furthermore, cystamine interacts with nucleoproteins, which are complexes of proteins and nucleic acids (e.g., chromatin). wikipedia.orgwikipedia.org The binding of cystamine to nucleoproteins, such as those from calf thymus or rat liver, causes them to precipitate out of solution. wikipedia.orgtandfonline.com This interaction is also attributed to its diamine nature. tandfonline.com The affinity of cystamine for DNA and its ability to precipitate nucleoproteins may have implications for its radioprotective properties, as localization of the protective agent on the DNA molecule could enhance its efficacy in shielding against radiation-induced damage. wikipedia.orgtandfonline.comtandfonline.com This interaction can also be utilized for laboratory techniques, such as the chemical cross-linking of proteins to nucleic acids. futuresynthesis.com

Table 5: Interactions of Cystamine with Nucleic Acids and Nucleoproteins

Interacting Molecule Observed Effect Consequence References
DNA/RNA Reversible binding. Greatly enhanced thermal stability of the nucleic acid. wikipedia.orgtandfonline.comtandfonline.com
Nucleoproteins Binding and precipitation. Precipitation of the macromolecular complex. wikipedia.orgtandfonline.comfuturesynthesis.com

Advanced Analytical Methodologies for Characterization and Quantification of Cystamine Sulfate Hydrate

Spectroscopic Characterization Techniques for Cystamine (B1669676) Sulfate (B86663) Hydrate (B1144303) and Its Derivatives

Spectroscopic methods are indispensable for probing the molecular structure and properties of cystamine sulfate hydrate. These techniques provide detailed information at the atomic and molecular levels, which is fundamental for its characterization. researchgate.net

Raman Spectroscopy for Molecular Conformation and Ionization States

Raman spectroscopy is a powerful, non-destructive technique for investigating the vibrational modes of molecules, offering detailed insights into the conformational states and ionization of cystamine. acs.org Studies on the related molecule, cysteamine (B1669678), have demonstrated that Raman spectroscopy can effectively identify different ionization forms in solution. researchgate.net The technique is particularly sensitive to the disulfide (-S-S-) bond in cystamine and the thiol group (-SH) in its reduced form, cysteamine. smolecule.com

Research has shown that the Raman spectra of cysteamine, the monomer of cystamine, reveal distinct peaks corresponding to its various functional groups. researchgate.net For instance, the S-H stretching vibration provides a diagnostic band around 2575 cm⁻¹, while C-S stretching vibrations are observed in the 600-700 cm⁻¹ region. researchgate.netsmolecule.com The conformation of the molecule, such as gauche or trans rotamers around the C-C bond, can also be determined from the Raman spectra. researchgate.net In aqueous solutions, the ionization state of the amine group, which influences the molecular conformation, can be monitored by changes in the Raman bands. researchgate.net For sulfate-containing compounds, the symmetric (ν1) and asymmetric (ν3) stretching vibrations of the sulfate ions are prominent in the Raman spectra, typically appearing in the 978-1076 cm⁻¹ and 1100-1250 cm⁻¹ regions, respectively. nasa.gov The exact position of these bands can be influenced by hydration and the associated cation. nasa.gov

Table 1: Characteristic Raman Bands for Cystamine-Related Moieties and Sulfate

Functional Group/Vibrational Mode Typical Raman Shift (cm⁻¹) Reference(s)
S-H Stretch (in Cysteamine) ~2575 researchgate.net
C-S Stretch 600 - 700 smolecule.com
C-C Trans Conformation (in Cysteamine) ~763 researchgate.net
Sulfate Symmetric Stretch (ν1) 978 - 1076 nasa.gov
Sulfate Asymmetric Stretch (ν3) 1100 - 1250 nasa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including this compound and its derivatives. researchgate.nethyphadiscovery.com It provides unparalleled detail about the chemical environment of NMR-active nuclei such as ¹H and ¹³C. mdpi.com

For structural determination, a standard dataset of NMR experiments is often employed. This includes one-dimensional ¹H NMR and two-dimensional correlation spectroscopy (COSY) to identify proton-proton couplings. hyphadiscovery.com Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. hyphadiscovery.com These experiments are crucial for assembling the complete molecular structure. hyphadiscovery.com For more complex structural problems, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximity of protons, aiding in conformational analysis. hyphadiscovery.com The use of high-field instruments and cryoprobe technology allows for the acquisition of detailed structural data from very small amounts of material, as low as 10-30 micrograms. hyphadiscovery.com

Table 2: Common NMR Experiments for Structural Elucidation

NMR Experiment Information Obtained Reference(s)
¹H NMR Chemical environment and count of different types of protons. hyphadiscovery.com
COSY (Correlation Spectroscopy) Shows which protons are coupled to each other (typically through 2-3 bonds). hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons with their directly attached heteronucleus (e.g., ¹³C). hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation) Correlates protons with heteronuclei over longer ranges (2-4 bonds), revealing the carbon skeleton. hyphadiscovery.com
NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close to each other in space, aiding in stereochemistry and conformational analysis. hyphadiscovery.com

Chromatographic and Mass Spectrometric Approaches for Detection and Metabolite Profiling

The combination of chromatography for separation and mass spectrometry for detection provides a highly sensitive and specific platform for the analysis of this compound and its metabolites in complex mixtures. upf.edu

High-Performance Liquid Chromatography (HPLC) Coupled with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds like cystamine. researchgate.net Due to its polar nature and lack of a strong chromophore, direct analysis of cystamine by UV detection can be challenging. To overcome this, pre-column derivatization is often employed to enhance detectability. researchgate.net

One common derivatization agent is phenylisothiocyanate (PITC), which reacts with the primary amine groups of cystamine to form a derivative that can be readily detected by UV absorbance at around 254 nm. researchgate.net The derivatization process typically involves neutralizing the sample, reacting it with PITC, and then analyzing the resulting product by reversed-phase HPLC. researchgate.net Another approach involves using ion-pairing agents, such as sodium 1-heptanesulfonate, in the mobile phase to improve the retention and separation of polar compounds like cystamine on a C18 column without derivatization. researchgate.net

Table 3: Example HPLC Conditions for Cystamine Analysis

Parameter Condition 1 (Ion-Pairing) Condition 2 (No Ion-Pairing) Reference(s)
Column Gemini C18 (250 mm x 4.6 mm, 5 µm) Primesep 100 (150 mm x 4.6 mm, 5 µm) researchgate.netsielc.com
Mobile Phase 85:15 (v/v) 4 mM Sodium 1-heptanesulfonate in 0.1% phosphoric acid : acetonitrile 80:20 (v/v) Water : Acetonitrile with 0.1% Sulfuric Acid researchgate.netsielc.com
Detection UV at 215 nm UV at 200 nm researchgate.netsielc.com
Flow Rate Not specified 1.0 mL/min sielc.com

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis and Pathway Intermediates

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), is a gold-standard technique for identifying and quantifying metabolites in complex biological matrices. upf.edu This method offers high sensitivity and specificity, allowing for the detailed profiling of metabolic pathways involving cystamine. frontiersin.orgnih.gov

In a typical LC-MS/MS workflow for metabolite profiling, the mass spectrometer acquires full-scan mass spectra to detect ions within a specified mass range. jmb.or.kr Data-dependent acquisition is then used to automatically select precursor ions for fragmentation, generating MS/MS spectra. frontiersin.orgjmb.or.kr The fragmentation patterns are characteristic of the molecule's structure and can be used for identification by comparing them to spectral libraries or by de novo interpretation. jmb.or.kr For sulfated metabolites, specific neutral loss scans, such as the loss of SO₃ (80 Da), can be used to selectively screen for these compounds in a complex mixture. researchgate.net Untargeted metabolomics approaches using high-resolution mass spectrometry (HRMS) enable the systematic identification of a wide range of metabolites, including previously unknown ones. frontiersin.orgnih.gov

Electrochemical and Fluorescence-Based Methods for Sensitive Detection

Electrochemical and fluorescence-based methods offer alternative and often highly sensitive approaches for the detection of cystamine and related compounds.

Electrochemical sensors, such as modified carbon paste electrodes, have been developed for the sensitive detection of related compounds like hydrazine. acs.org These sensors often rely on the electrocatalytic oxidation of the analyte at the modified electrode surface, providing a measurable current that is proportional to the analyte's concentration. acs.org The modification of electrodes with materials like nanocomposites and ionic liquids can significantly enhance the sensor's sensitivity, selectivity, and stability. acs.org For sulfate detection, electrochemical sensors have been designed using specific receptors, such as cyclopeptides, attached to an electrode surface, which can detect sulfate anions in the picomolar range. researchgate.net

Fluorescence-based detection offers another route to high sensitivity. acs.org This can be achieved by derivatizing the analyte with a fluorescent tag or by using a fluorescent probe that is quenched or enhanced in the presence of the analyte. For instance, fluorescence "turn-on" sensors have been developed using functionalized copper nanoclusters, where the fluorescence is initially quenched and then restored upon binding to the target analyte. researchgate.net These methods can be highly specific and have been used for the detection of various biomolecules in complex samples like saliva and urine. researchgate.netmdpi.com

Computational Chemistry Approaches in Analytical Characterization of this compound

Computational chemistry provides powerful theoretical tools for the in-depth characterization of molecules like this compound. These methods complement experimental techniques by offering insights into molecular structure, properties, and reactive behavior at an atomic level. For cystamine, computational approaches are particularly valuable for elucidating its electronic structure, vibrational modes, and its complex role as a radioprotective agent.

Density Functional Theory (DFT) Calculations for Vibrational Spectra and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting molecular properties, including vibrational frequencies and energetic stability, providing a theoretical foundation for interpreting experimental data.

DFT calculations have been successfully employed to study cystamine's monomer, cysteamine, and the related amino acid, cysteine. malayajournal.orgijcrt.orgnih.govmdpi.comacs.org These studies establish a robust methodology that is directly applicable to cystamine. By using functionals such as B3LYP with basis sets like 6-311+G(d,p), researchers can obtain an optimized molecular geometry. malayajournal.orgijcrt.org From this optimized structure, various properties can be calculated.

Vibrational Spectra: Theoretical calculations of vibrational frequencies are crucial for assigning experimental infrared (IR) and Raman spectra. For instance, DFT has been used to calculate the harmonic vibrational frequencies of cysteamine, which show excellent agreement with experimental FT-IR and FT-Raman data. malayajournal.orgijcrt.org The calculations help assign specific vibrational modes, such as C-S stretching, N-H bending, and C-C stretching, which are fundamental to the molecular structure of cystamine. malayajournal.org This computational analysis allows for a detailed understanding of how intermolecular forces, such as hydrogen bonding in the crystal lattice of this compound, influence its vibrational spectrum. mdpi.com

Energetics and Electronic Properties: DFT is also used to determine the energetic properties of molecules. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcrt.orgmdpi.com The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. For molecules like cystamine, understanding these frontier orbitals helps in elucidating their electron-donating or accepting capabilities, which is central to their antioxidant and radioprotective mechanisms. mdpi.com Static DFT calculations have also been used to explore the relative free energies and conformational stability of related molecules, providing insight into the most stable arrangements in different environments. nih.govacs.org

Table 1: Representative DFT-Calculated Vibrational Frequencies for Cysteamine This table, based on findings for cysteamine, illustrates the type of data obtained from DFT calculations, which is analogous to what would be determined for cystamine.

Vibrational ModeCalculated Frequency (cm⁻¹) - DFT (B3LYP)Calculated Frequency (cm⁻¹) - HF
S-H Stretch29653131
C-C Stretch938-
C-C Stretch854-
Data derived from spectral frequency studies of cysteamine. malayajournal.org

Monte Carlo Simulations for Radiolytic Chemistry and Scavenging Efficiency

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of cystamine, these simulations are instrumental in modeling the complex cascade of events that occur during the radiolysis of water and in quantifying the compound's ability to scavenge free radicals. scholaris.cacdnsciencepub.comresearchgate.net

When ionizing radiation interacts with aqueous solutions, it generates highly reactive species (e.g., •OH, H•, e⁻aq). These species can cause significant damage to biological molecules. Radioprotective agents like cystamine function by intercepting these radicals before they can cause harm. researchgate.net Monte Carlo simulations provide a powerful method for understanding this protective mechanism at a molecular level. scholaris.cacdnsciencepub.com

Modeling Radiolytic Processes: Researchers use Monte Carlo computer codes, such as IONLYS-IRT, to simulate the radiation-induced chemistry in solutions containing cystamine. scholaris.canih.gov A common model system is the aqueous ferrous sulfate (Fricke) dosimeter, where the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) ions by radiolytic products is a well-understood measure of radiation dose. researchgate.netcern.ch The presence of cystamine in the Fricke solution reduces the yield of Fe³⁺ ions, and this reduction serves as a direct measure of its radical-scavenging efficiency. cdnsciencepub.comresearchgate.net

The simulations track the diffusion and reaction of each chemical species over time, incorporating a comprehensive reaction scheme with known rate constants. researchgate.net This allows for the calculation of the radiation chemical yields (G-values), which represent the number of molecules formed or destroyed per 100 eV of absorbed energy. nih.gov

Quantifying Scavenging Efficiency: Studies have used Monte Carlo simulations to evaluate the protective properties of cystamine across a wide range of concentrations and under various irradiation conditions, such as different linear energy transfer (LET) values and dose rates. scholaris.cacdnsciencepub.comnih.govmdpi.com The results consistently show that cystamine's protective effect stems from its ability to capture free radicals, particularly •OH radicals and H• atoms, thereby competing with Fe²⁺ ions for these oxidizing species. researchgate.net

Simulations have revealed that the protective efficiency of cystamine can be influenced by factors like radiation quality (LET). scholaris.cacdnsciencepub.comresearchgate.netsemanticscholar.org For example, at low and intermediate concentrations, cystamine's efficiency tends to decrease as the LET of the radiation increases. scholaris.cacdnsciencepub.com Furthermore, simulations comparing cystamine to its reduced form, cysteamine, have shown that their effectiveness varies significantly depending on the concentration and the presence of oxygen, with cystamine offering robust protection in both aerated and deaerated (hypoxic) conditions. mdpi.comnih.gov

Table 2: Monte Carlo Simulation Results for Cystamine's Radioprotective Effect This table shows the reduction in the yield of ferric ions (G(Fe³⁺)) in a Fricke dosimeter with increasing cystamine concentration under low-LET proton irradiation, indicating its scavenging efficiency.

Cystamine Concentration (M)G(Fe³⁺) in Aerated Solution (molecules/100 eV)Protective Effect
0 (Control)~15.5-
10⁻³ (~1 mM)~8.4Significant reduction
10⁻¹ (0.1 M)~4.8Strong reduction
Data derived from comparative analysis and simulation studies. mdpi.com

These computational approaches provide indispensable tools for the detailed analytical characterization of this compound, offering insights that are often inaccessible through experimental means alone.

Research Applications and Pre Clinical Model Systems Utilizing Cystamine Sulfate Hydrate

Utilization in Fundamental Biochemical Assays and Protein Interaction Studies

Cystamine (B1669676) is widely utilized as an inhibitor of transglutaminases (TGases), a family of enzymes that catalyze the formation of isopeptide bonds. nih.govtouro.edu Its inhibitory mechanism is of significant interest in biochemical studies. Cystamine is believed to inactivate transglutaminases through an oxidative mechanism, promoting the formation of an allosteric disulfide bond between two cysteine residues on the enzyme. nih.govtouro.eduresearchgate.netnih.gov This is distinct from its reduced form, cysteamine (B1669678), which acts as a competitive inhibitor. nih.govtouro.edunih.gov

Mass spectrometric disulfide mapping and site-directed mutagenesis have demonstrated that cystamine irreversibly inhibits human transglutaminase 2 (TG2) by facilitating the formation of a disulfide bond between Cys370 and Cys371, which allosterically disrupts the enzyme's catalytic activity. researchgate.netacs.org The bimolecular rate constant for this inhibition has been estimated at 1.2 mM⁻¹ min⁻¹. acs.org This specific mechanism of action makes cystamine a valuable tool for studying the role of TG2 in various physiological and pathological processes, including its involvement in the extracellular matrix. researchgate.netacs.org

Cystamine's ability to undergo thiol-disulfide exchange also makes it a useful reagent in protein interaction studies, particularly for investigating proteins with critical cysteine residues in their active or allosteric sites. researchgate.net

Integration into Biosensor Platforms and Surface Functionalization Methodologies

The aminothiol (B82208) nature of cystamine and its reduced form, cysteamine, allows for their use in creating self-assembled monolayers (SAMs) on gold surfaces, a foundational technique in the development of biosensors and modified electrodes. acs.orgdiva-portal.orgmdpi.com These compounds readily adsorb onto gold, forming organized layers that can be further functionalized for the immobilization of biomolecules like enzymes and antibodies. scirp.orgresearchgate.net

X-ray photoelectron spectroscopy (XPS) and voltammetry studies have shown that cystamine can form surface coverages of approximately 80% of that of an octadecanethiol monolayer within minutes. acs.orgdiva-portal.org The terminal amine groups on the cystamine SAM provide a reactive site for covalently linking bioreceptors. mdpi.comscirp.org For example, glutaraldehyde, a homobifunctional cross-linker, can be used to attach proteins like avidin (B1170675) or antibodies to the amine-terminated surface. scirp.org

This methodology has been successfully applied to construct various biosensors, including:

Impedimetric immunosensors: For the detection of cancer biomarkers like human epidermal growth factor receptor-3 (HER-3) and for model systems like human IgG. scirp.orgnih.gov

Enzyme-based biosensors: For analytes such as glucose, by immobilizing glucose oxidase. scirp.org

Nanosensors: For detecting heavy metal ions like Pb(2+) and Cu(2+) after functionalizing the SAM with chelating agents like ethylenediaminetetraacetic acid (EDTA). researchgate.net

The stability and reproducibility of cystamine-based SAMs make them a robust platform for developing sensitive and specific electrochemical biosensors. researchgate.net

Application in Investigating Oxidative Stress Mechanisms and Redox Imbalance in Biological Systems

Cystamine and its metabolite, cysteamine, are instrumental in research focused on oxidative stress and redox imbalance. frontiersin.orgresearchgate.net An imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems leads to oxidative stress, a condition implicated in numerous diseases. acs.org

Cystamine is used to induce and study oxidative stress in various models. aacrjournals.org Its administration can lead to a depletion of glutathione (B108866) (GSH), a key intracellular antioxidant, thereby creating a state of redox imbalance. oup.com However, research also highlights its protective, antioxidant effects, which are often attributed to its ability to increase intracellular levels of L-cysteine, a precursor to glutathione. frontiersin.orgnih.gov

Studies have shown that cystamine can:

Mitigate oxidative stress: In models of Parkinson's and Huntington's diseases, cystamine ameliorated mitochondrial dysfunction and oxidative stress. frontiersin.org

Modulate antioxidant pathways: It can induce the Nrf2-mediated transcription, a key pathway in the cellular antioxidant response. frontiersin.org

Protect against ROS-induced cell death: In human neuroblastoma cells, cystamine protected against hydrogen peroxide-induced caspase-3 activation and increased total glutathione levels. oup.com Similarly, its reduced form, cysteamine, protected human corneal endothelial cells from oxidative stress-induced death by increasing intracellular glutathione. tandfonline.com

These dual properties make cystamine a versatile tool for dissecting the complex mechanisms of redox signaling and cellular responses to oxidative damage.

Role in Advanced Radiation Chemistry and Radioprotection Research in Non-Biological/Cellular Contexts (e.g., Dosimetry)

Cystamine is a well-recognized radioprotective compound, and its mechanisms are extensively studied in non-biological systems, particularly using the Fricke dosimeter. researchgate.netmdpi.comnih.gov The Fricke dosimeter measures radiation dose by the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by radicals generated from the radiolysis of water. researchgate.netnih.gov

When cystamine is present in an irradiated Fricke solution, it competes with Fe²⁺ ions for the oxidizing radicals (especially •OH radicals and H• atoms), thereby reducing the yield of Fe³⁺. researchgate.netnih.govrsc.org This reduction in the ferric ion yield, G(Fe³⁺), serves as a quantitative measure of cystamine's radical-scavenging ability and radioprotective potential. researchgate.netscholaris.ca

Key findings from these studies include:

The protective effect of cystamine increases with its concentration. researchgate.net

Monte Carlo simulations confirm that the primary mechanism of protection is its ability to capture free radicals. researchgate.netscholaris.canih.gov

The radioprotective efficiency of cystamine is dependent on the radiation quality, specifically the linear energy transfer (LET). Its effectiveness generally decreases as the LET of the radiation increases. mdpi.comnih.govscholaris.cascholaris.ca

Under high-dose-rate conditions, such as those in FLASH radiotherapy, simulations suggest that cystamine may offer better protection compared to conventional low-dose-rate irradiation. nih.govcern.ch

These dosimetry studies provide fundamental insights into the chemical-level interactions of cystamine with ionizing radiation, underpinning its potential application in protecting healthy tissues during radiotherapy. researchgate.netmdpi.comnih.gov

Table 1: Effect of Cystamine on Ferric Ion Yield (G(Fe³⁺)) in Fricke Dosimeter Studies
ConditionEffect of CystamineKey FindingReference
Aerated and Deaerated SolutionsDecreased G(Fe³⁺) with increasing cystamine concentration (0-0.1 M)Cystamine acts as a radical scavenger, competing with Fe²⁺ for oxidizing species. researchgate.net
High LET Radiation (e.g., Carbon Ions)Protective efficiency of cystamine diminishes with increasing LET.Track structure geometry at high LET reduces the effectiveness of the scavenger. mdpi.comnih.gov
High Dose-Rate Irradiation (FLASH)Simulations show better protection at pulsed dose rates.Potential for enhanced therapeutic ratio when combined with FLASH-RT. nih.govcern.ch
Low LET Radiation (e.g., Protons)Significant reduction in G(Fe³⁺) at concentrations above ~1 mM in aerated conditions.Highly effective at scavenging radicals under low LET, oxygen-rich conditions. nih.gov

Mechanistic Investigations in in vitro and ex vivo Biological Models

Cellular models are crucial for elucidating the molecular pathways affected by cystamine. In fibroblast cultures from a patient with a DNAJB2/HSJ1 mutation-related neuropathy, pretreatment with cystamine (150 μM for 48 hours) increased the levels of the DNAJB2 protein, suggesting a potential therapeutic role in modulating stress-response proteins. nih.gov

In models of Huntington's disease (HD), cystamine has shown pleiotropic effects. Studies using striatal cells and PC12 cells expressing mutant huntingtin (mHtt) have demonstrated that cystamine can reduce the number of protein aggregates, increase levels of the antioxidant L-cysteine, and protect against oxidative stress. oup.comnih.gov For instance, cystamine protected against hydrogen peroxide- and staurosporine-induced increases in ROS in mutant striatal cells. oup.com

Cystamine is also used to induce stress responses for study. In Chinese hamster ovary (CHO) cells, cystamine induced thermotolerance and enhanced the synthesis of heat shock proteins, effects that were linked to oxidative stress. aacrjournals.org These cell-based assays are invaluable for dissecting the compound's influence on specific cellular pathways, such as protein folding, antioxidant defense, and apoptosis. oup.comnih.gov

Table 2: Research Findings of Cystamine in Cellular Models
Cell ModelCondition/Disease ModelObserved Effect of CystamineReference
Human FibroblastsDNAJB2/HSJ1 MutationIncreased levels of DNAJB2 protein after 48h pretreatment with 150 μM. nih.gov
PC12 CellsPolyglutamine Aggregation (HD model)Increased intracellular L-cysteine levels. nih.gov
Striatal CellsHuntington's Disease (mHtt)Protected against H₂O₂ and staurosporine-induced ROS formation; increased cell viability. oup.com
Chinese Hamster Ovary (CHO) CellsHeat ShockInduced thermotolerance and enhanced synthesis of heat shock proteins via oxidative stress. aacrjournals.org
Human Neuroblastoma SH-SY5YOxidative StressProtected against H₂O₂-increased caspase-3 activation and increased total glutathione levels. oup.com

Simple animal models like the nematode Caenorhabditis elegans and the zebrafish (Danio rerio) provide powerful platforms for in vivo characterization of cystamine's effects. These models allow for rapid, large-scale screening and the investigation of systemic effects on development, neuroprotection, and behavior.

In zebrafish models of retinitis pigmentosa, large-scale phenotypic drug screens have been employed to identify neuroprotective compounds. biorxiv.org While specific results for cystamine itself were not detailed in the provided context, the methodology is well-suited for such investigations. biorxiv.orgelifesciences.org Zebrafish are also extensively used to study the effects of compounds on oxidative stress and neuronal development. For example, researchers use zebrafish larvae to assess the protective effects of antioxidants against chemical-induced ROS production and neuronal damage. mdpi.comresearchgate.netzfin.org The transparent nature of zebrafish embryos allows for real-time imaging of developmental and pathological processes, making them an ideal vertebrate model for mechanistic studies. mdpi.com

The use of these models facilitates the understanding of how a compound like cystamine functions within a whole organism, providing insights that bridge the gap between cellular assays and more complex mammalian models.

Emerging Research Directions and Future Perspectives for Cystamine Sulfate Hydrate Studies

Further Elucidation of Structure-Activity Relationships for Enhanced Research Probes

A critical area of ongoing research is the detailed exploration of the structure-activity relationships of cystamine (B1669676) and its derivatives to develop more sophisticated and specific research probes. Understanding how modifications to the cystamine structure influence its interactions with biological molecules is paramount for creating tools that can selectively target and report on specific cellular processes.

The disulfide bond in cystamine is a key functional group that can participate in thiol-disulfide exchange reactions, a common mechanism in biological systems for regulating protein function. acs.org By modifying the groups attached to the disulfide core, researchers can tune the reactivity and specificity of the molecule. For instance, the development of chemical probes with varying steric and electronic properties around the disulfide bond can help in mapping the accessibility and reactivity of cysteine residues in proteins. acs.orgnih.gov This approach is crucial for identifying and characterizing new players in redox signaling pathways.

Future research will likely focus on synthesizing a library of cystamine analogs and systematically evaluating their activity in various biological assays. This could involve incorporating fluorescent tags or other reporter groups to create probes that allow for real-time imaging of thiol-disulfide dynamics within living cells. Such probes would be invaluable for studying processes like protein folding, oxidative stress, and the regulation of enzyme activity. acs.org

Table 1: Key Considerations in Designing Cystamine-Based Research Probes

Structural FeatureInfluence on ActivityResearch Goal
Disulfide Bond Reactivity Governs the rate and selectivity of thiol-disulfide exchange.To create probes with tunable reactivity for specific biological targets.
Steric Hindrance Affects the accessibility of the disulfide bond to target thiols.To enhance selectivity by designing probes that fit specific protein binding pockets.
Electronic Effects Modulates the electrophilicity of the disulfide bond.To fine-tune the reaction kinetics of the probe.
Reporter Groups Enables detection and quantification of binding events.To develop fluorescent or biotinylated probes for imaging and pulldown assays.

Development of Novel Functional Materials Incorporating Cystamine Sulfate (B86663) Hydrate (B1144303) for Biomedical Engineering (Non-Therapeutic)

The ability of cystamine to form and break disulfide bonds makes it an attractive building block for the creation of dynamic and responsive biomaterials for non-therapeutic biomedical engineering applications. These materials can be designed to change their properties in response to specific biological cues, such as the reducing environment found inside cells.

One promising area is the development of hydrogels crosslinked with cystamine. These hydrogels can be engineered to be stable in the extracellular environment but to degrade upon internalization by cells, where the higher concentration of reducing agents like glutathione (B108866) can break the disulfide crosslinks. This property is being explored for creating scaffolds for tissue engineering that can degrade in a controlled manner as new tissue forms. researchgate.net For example, a thermoresponsive hydrogel made from cystamine-functionalized sodium alginate-g-pluronic F127 has been shown to support the attachment and growth of fibroblasts, suggesting its potential as a biomaterial for cell transport in tissue regeneration. researchgate.net

Furthermore, the amine groups of cystamine can be used for further chemical modifications, allowing for the attachment of other functional molecules, such as cell-adhesion peptides or growth factors, to the material. This multi-functionality enables the creation of "smart" biomaterials that can actively interact with and guide cellular behavior. researchgate.net

Future research in this area will likely focus on creating more complex and multi-functional materials. This could include developing materials with tunable degradation rates, mechanical properties, and the ability to release encapsulated molecules in a controlled manner. researchgate.net The integration of cystamine into various polymer backbones, such as polysaccharides and synthetic polymers, will continue to be a key strategy in this field. researchgate.netmdpi.com

Advanced Mechanistic Investigations into Its Role in Complex Biological Systems and Host-Pathogen Interactions

Cystamine's ability to interact with various biological molecules, including DNA and proteins, suggests that it may play a role in complex biological processes, including the intricate interplay between hosts and pathogens. wikipedia.org While the exact mechanisms are still under investigation, emerging research points to several potential avenues of exploration.

In the context of host-pathogen interactions, the focus is on how pathogens acquire essential nutrients, like sulfur, from their host and how the host's sulfur metabolism impacts its susceptibility to infection. uni-koeln.de Pathogens have evolved sophisticated mechanisms to scavenge sulfur-containing compounds from their environment. oup.com Understanding how cystamine and other disulfide-containing molecules are metabolized by both host and pathogen could reveal new insights into the "tug-of-war" for resources during an infection. For instance, some bacteria can utilize a variety of sulfur sources, and their ability to do so can be linked to their virulence. uni-koeln.de

Future research will likely employ advanced techniques, such as metabolomics and proteomics, to trace the fate of cystamine and its metabolites in both host cells and pathogens. This could help to identify specific enzymes and transport systems involved in cystamine metabolism and to understand how these pathways are regulated during infection. Investigating the interaction of cystamine with key proteins involved in pathogenesis, such as viral G proteins, could also provide valuable information about infection mechanisms. acs.org

Interdisciplinary Research Integrating Chemical Synthesis with Systems Biology and Computational Modeling

To fully unlock the potential of cystamine sulfate hydrate in research, an interdisciplinary approach that combines chemical synthesis, systems biology, and computational modeling is essential. This integrated strategy will enable a more comprehensive understanding of how this compound functions at multiple levels, from molecular interactions to its effects on entire biological systems.

Chemical synthesis will continue to be crucial for creating novel cystamine derivatives with tailored properties for specific applications, as discussed in the context of research probes and functional materials. ichb.pl Systems biology approaches, which involve the large-scale measurement and analysis of biological data, will be vital for understanding the global effects of cystamine on cellular networks. nih.gov For example, transcriptomics and proteomics can reveal how cystamine treatment alters gene and protein expression profiles, providing clues about its mechanism of action.

Computational modeling will play a key role in integrating and interpreting the vast datasets generated by these high-throughput experiments. plos.org Molecular docking simulations can predict how cystamine and its analogs bind to target proteins, guiding the design of more potent and selective molecules. niist.res.in At a higher level, kinetic models of metabolic and signaling pathways can simulate the effects of cystamine on cellular processes, helping to generate and test new hypotheses. ucr.edu This interdisciplinary approach, moving from predictive modeling to experimental validation, will accelerate the pace of discovery in all areas of cystamine research. niist.res.inucr.edu

Q & A

Basic Research Questions

Q. What experimental methods are recommended for conjugating cystamine sulfate hydrate to biomolecules (e.g., proteins, peptides) in vitro?

  • Methodological Answer : this compound is commonly used in EDC/NHS coupling chemistry to form amide bonds between carboxylated surfaces (e.g., magnetic beads) and amine-containing biomolecules. Key steps include:

Activate carboxyl groups on the substrate using EDC/NHS.

Introduce this compound to create disulfide bonds.

Reduce disulfide bonds with dithiothreitol (DTT) to generate free thiols for subsequent conjugation.

  • Validation : Quantify conjugation efficiency via spectrophotometry or mass spectrometry. Ensure proper stoichiometry to avoid over-modification .

Q. How can researchers accurately determine the water content in this compound?

  • Methodological Answer : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC):

Heat the hydrate to 150–250°C in a controlled environment.

Measure mass loss attributed to water evaporation.

Calculate water content as a percentage of total mass.

  • Pitfalls : Incomplete dehydration or rapid heating can skew results. Repeat trials and compare with theoretical stoichiometry (e.g., CuSO₄·5H₂O protocols) .

Advanced Research Questions

Q. How does this compound inhibit transglutaminase 2 (TG2) at the molecular level, and how can kinetic parameters be quantified?

  • Methodological Answer : Cystamine acts as an irreversible TG2 inhibitor via oxidative mechanisms. To quantify kinetics:

Pre-incubate TG2 with cystamine (100 μM) and measure residual activity over time using fluorogenic substrates.

Fit data to a single-exponential decay model to derive pseudo-first-order rate constants (kk').

Validate with size-exclusion chromatography to remove unbound inhibitor.

  • Contradictions : Reported IC₅₀ values vary due to differences in assay conditions (e.g., pH, redox state). Always standardize buffer systems (e.g., 50 mM Tris, 1 mM EDTA, pH 7.6) .

Q. What experimental designs optimize this compound’s radioprotective effects in FLASH radiotherapy studies?

  • Methodological Answer : Use the Fricke dosimeter (aerated ferrous sulfate) to simulate radiation-induced oxidative damage:

Irradiate cystamine-containing solutions at ultra-high dose rates (≥40 Gy/s) and conventional rates (≤0.1 Gy/s).

Quantify Fe²⁺ → Fe³⁺ oxidation via UV-Vis spectroscopy.

Compare radioprotection efficacy using competition kinetics and Monte Carlo simulations.

  • Key Insight : Cystamine’s radical-scavenging capacity is dose-rate-dependent, with enhanced protection at FLASH conditions due to transient oxygen depletion .

Q. How should researchers address discrepancies in cystamine’s inhibitory activity across studies (e.g., caspase-3 vs. TG2)?

  • Methodological Answer : Discrepancies arise from:

Enzyme source purity : Use recombinant enzymes with verified activity.

Redox conditions : Cystamine’s disulfide bond stability varies with pH and reducing agents (e.g., glutathione).

Assay interference : Pre-screen for thiol-reactive compounds in buffers.

  • Resolution : Report detailed experimental parameters (e.g., kk', IC₅₀, buffer composition) and validate findings with orthogonal assays (e.g., Western blotting for caspase-3 cleavage) .

Q. What advanced techniques characterize the thermal stability and hydration states of this compound?

  • Methodological Answer : Combine in situ Raman spectroscopy with TGA/DSC:

Monitor vibrational modes (e.g., S-S, SO₄²⁻) during heating (25–300°C).

Correlate spectral shifts with mass loss events (TGA) or enthalpy changes (DSC).

Identify metastable hydrates (e.g., heptahydrate vs. anhydrous forms) via lattice parameter analysis.

  • Application : Predict hydrate stability under storage or physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cystamine sulfate hydrate
Reactant of Route 2
Cystamine sulfate hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.